molecular formula C8H8FN3 B13902426 7-Fluoro-3-methyl-1H-indazol-4-amine

7-Fluoro-3-methyl-1H-indazol-4-amine

Cat. No.: B13902426
M. Wt: 165.17 g/mol
InChI Key: YDXWLVOLNSBDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-methyl-1H-indazol-4-amine is a high-purity heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. As a functionalized indazole derivative, its primary research value lies in its potential as a key synthetic intermediate for the construction of more complex bioactive molecules . The specific stereoelectronic properties conferred by the fluorine substituent and the amine functional group make this compound a valuable scaffold for exploring structure-activity relationships in the design of kinase inhibitors, enzyme modulators, and other therapeutic candidates . This compound is strictly labeled For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

7-fluoro-3-methyl-2H-indazol-4-amine

InChI

InChI=1S/C8H8FN3/c1-4-7-6(10)3-2-5(9)8(7)12-11-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

YDXWLVOLNSBDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=NN1)F)N

Origin of Product

United States

Strategic Synthetic Methodologies for 7 Fluoro 3 Methyl 1h Indazol 4 Amine and Its Analogs

Retrosynthetic Analysis of 7-Fluoro-3-methyl-1H-indazol-4-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic strategies. The primary disconnections involve the formation of the indazole ring, and the introduction of the fluoro, methyl, and amine substituents at their respective positions. One logical approach begins with the disconnection of the C4-amine group, suggesting a late-stage amination of a 7-fluoro-3-methyl-1H-indazole precursor. Further disconnection of the indazole ring can lead back to a substituted phenylhydrazine (B124118) or a related aromatic precursor, which already contains the required fluorine and sets the stage for the cyclization to form the bicyclic indazole system. The methyl group at the C3 position can be introduced through various methods, either prior to or during the indazole ring formation.

Development of Novel Synthetic Pathways for the Indazole Core

The synthesis of the indazole core is a cornerstone of preparing this compound and its analogs. scilit.comorganic-chemistry.org Researchers have explored various methods to construct this heterocyclic system, often facing challenges such as harsh reaction conditions or the need for inaccessible starting materials. researchgate.net

Cyclization Strategies for Indazole Formation

The formation of the indazole ring is a critical step, and numerous cyclization strategies have been developed. These methods often involve the intramolecular cyclization of substituted phenylhydrazones or related precursors. rsc.org One common approach is the Fischer indole (B1671886) synthesis, which can be adapted to form indazoles. Another powerful method involves the intramolecular Ullmann-type reaction of a hydrazone, which has been shown to be a scalable approach for producing substituted 1H-indazoles. thieme-connect.com Additionally, cobalt-catalyzed C-H bond functionalization followed by cyclization cascades provides a convergent and single-step assembly of N-aryl-2H-indazoles. nih.gov Polyphosphoric acid (PPA) has also been utilized to facilitate the cyclization of acetophenone (B1666503) hydrazones to yield 3-methyl-4-alkoxyindazoles. researchgate.net

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. For complex molecules, methods that offer high regioselectivity and functional group tolerance are particularly valuable.

Approaches for Fluorination at C-7 Position

Introducing a fluorine atom at the C-7 position of the indazole ring requires specific and often carefully controlled fluorination methods. The unique properties that fluorine imparts on a molecule, such as enhanced metabolic stability and binding affinity, make this a crucial step in the synthesis of many pharmaceutical intermediates. acs.orgorganic-chemistry.org

One direct approach is the electrophilic fluorination of a pre-formed indazole ring system. Reagents such as N-fluorobenzenesulfonimide (NFSI) have been successfully employed for the fluorination of 2H-indazoles. acs.orgorganic-chemistry.org Alternatively, the fluorine atom can be incorporated into the starting materials prior to the indazole ring formation. For instance, a synthesis of 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid started from commercially available 2,3‐difluorobenzoic acid. researchgate.netresearchgate.net Another reported synthesis of 7-fluoro-1H-indazole utilizes 2-fluoro-6-methylaniline (B1315733) as a starting material. guidechem.com

Table 1: Comparison of Fluorination Strategies
StrategyReagent/Starting MaterialAdvantagesChallengesReference
Electrophilic FluorinationN-fluorobenzenesulfonimide (NFSI)Direct fluorination of the indazole core.Potential for regioselectivity issues. acs.orgorganic-chemistry.org
Starting Material Incorporation2,3-difluorobenzoic acidPrecise placement of the fluorine atom.Availability and cost of starting materials. researchgate.netresearchgate.net
Starting Material Incorporation2-fluoro-6-methylanilineReadily available starting material.Multi-step synthesis may be required. guidechem.com

Introduction of Methyl Group at C-3 Position

The introduction of a methyl group at the C-3 position of the indazole ring is a key functionalization step. This can be achieved through several synthetic routes. One common method involves using a starting material that already contains the necessary acetyl group, which then becomes the C-3 methyl group upon cyclization. For example, the cyclization of 2,6-dialkoxy acetophenone hydrazones yields 3-methyl-4-alkoxyindazoles. researchgate.net

Another approach is the direct C-3 functionalization of a pre-formed indazole ring. While direct C-H methylation can be challenging, metal-catalyzed cross-coupling reactions offer a powerful alternative. For instance, Suzuki-Miyaura cross-coupling of a 3-halo-indazole with a methylboronic acid derivative can be employed. researchgate.net Additionally, S-adenosyl methionine (SAM)-dependent methyltransferases have been explored for the stereoselective methylation at the C3 position of indoles, a strategy that could potentially be adapted for indazoles. nih.gov

Amination Strategies at C-4 Position

The final key step in the synthesis of this compound is the introduction of the amine group at the C-4 position. This is typically achieved through amination of a suitable precursor. Nitration of the indazole ring followed by reduction is a classic and effective method for introducing an amino group onto an aromatic ring.

Alternatively, modern cross-coupling reactions can be employed. For instance, copper-catalyzed C-H amination of 2H-indazoles has been developed for the synthesis of indazole-containing compounds. nih.govfigshare.com Palladium-catalyzed Buchwald-Hartwig amination of a 4-halo-indazole derivative is another powerful tool for forming the C-N bond. The choice of amination strategy will depend on the substrate's reactivity and the desired reaction conditions.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions and process parameters. This involves a systematic study of variables such as solvent, temperature, catalyst loading, and reaction time to maximize yield and purity while minimizing by-product formation.

For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for certain pharmaceuticals, the bromination conditions were optimized by screening various reagents and conditions. researchgate.netmdpi.comchemrxiv.org The optimal conditions were identified as using N-bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature. mdpi.com Similarly, for cyclization reactions, the choice of base and solvent can significantly impact the reaction outcome. thieme-connect.com The use of design of experiment (DoE) methodologies can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously. nih.gov

Table 2: Key Reaction Optimizations in Indazole Synthesis
Reaction StepParameter OptimizedOptimal ConditionImpactReference
BrominationReagent and AcidNBS in 96% H2SO4High yield and purity of brominated intermediate. mdpi.com
Ullmann CyclizationBase and SolventK2CO3 in DMFImproved yield and scalability of indazole formation. thieme-connect.com
Enzymatic MethylationTemperature and pH35 °C, pH 7.5Maximized conversion and enantioselectivity. nih.gov

Solvent Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of indazole derivatives, significantly influencing reaction rates, yields, and in some cases, regioselectivity. In the synthesis of analogous indazole compounds, a variety of solvents have been investigated to determine their impact on reaction efficiency. For instance, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization step with hydrazine (B178648) hydrate (B1144303) was screened in various solvents. Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) were found to facilitate the reaction smoothly under mild conditions (60 °C). Protic solvents, basic solvents, and other organic solvents were also evaluated to optimize the reaction conditions. researchgate.net

In another example involving the synthesis of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a chiral analog, the selection of solvent was dependent on the catalyst used. When palladium on carbon (Pd-C) was the catalyst, toluene (B28343) and xylene were the preferred solvents. In contrast, with palladium on gamma-alumina (Pd/γ-Al2O3) as the catalyst, dichloromethane (B109758) or dimethylacetamide were found to be more effective. google.com This highlights the intricate relationship between the catalyst and solvent system in achieving optimal synthetic outcomes. The solubility of reactants and intermediates, the solvent's boiling point, and its ability to mediate heat transfer are all crucial factors that are considered when selecting an appropriate solvent.

The following table summarizes the effect of different solvents on the yield of a related N1-substituted indazole synthesis:

EntrySolventYield (%)
1DMF60
2DMSO54
3NMP48
4Chlorobenzene66
5Dioxane96

This data clearly demonstrates that the solvent choice can dramatically impact the efficiency of indazole synthesis.

Temperature and Pressure Control in Synthesis

Temperature and pressure are fundamental parameters that are meticulously controlled to direct the outcome of chemical reactions. In the synthesis of this compound and its analogs, temperature control is crucial for managing reaction kinetics, minimizing side product formation, and ensuring the stability of reactants and products. For example, in the synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline, the initial acylation step is conducted at 0°C to control the exothermic reaction, and the temperature is not allowed to exceed 5°C. guidechem.com The subsequent cyclization to form the acetylindazole is performed at a higher temperature, followed by a final deacetylation step at 40°C. guidechem.com

In the case of the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a pressure reactor was utilized for the cyclization step in 2-methyltetrahydrofuran (B130290) (2-MeTHF) to achieve the necessary internal temperature of >90 °C for full conversion. nih.gov The reaction was conducted at 95 °C in a Parr reactor, demonstrating the use of elevated pressure to reach temperatures above the solvent's atmospheric boiling point, thereby accelerating the reaction rate. nih.gov The optimization of temperature is often a balance between achieving a reasonable reaction rate and preventing the degradation of sensitive functional groups.

Catalyst Selection and Loading Optimization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of indazoles often employs transition-metal catalysts. For instance, palladium-catalyzed reactions are common for the formation of the indazole ring. nih.gov In the synthesis of a chiral analog, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, palladium on carbon (Pd-C) and palladium on gamma-alumina (Pd/γ-Al2O3) were identified as effective catalysts for a hydrogenation step. google.com

Catalyst loading, the amount of catalyst used relative to the reactants, is a critical factor that is optimized to balance reaction efficiency with cost and environmental considerations. Lowering catalyst loading is a key objective in process development to minimize the cost of expensive metals and reduce the potential for metal contamination in the final product. In the synthesis of some 1H-indazoles, a method utilizing Cu(OAc)2·H2O as the catalyst was noted for proceeding at lower temperatures and with lower catalyst loading compared to other methods. nih.gov Optimization of catalyst loading involves systematically varying the amount of catalyst to find the minimum quantity required to achieve a high yield in a reasonable timeframe.

The following table illustrates the optimization of catalyst loading for a cobalt(III)-catalyzed indazole synthesis, showing the impact on the reaction yield:

EntryCatalyst Loading (mol %)Yield (%)
11031
2592
32.590

This data indicates that a lower catalyst loading of 2.5 mol % was nearly as effective as 5 mol %, making it a more efficient choice.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance sustainability. researchgate.net The synthesis of this compound and its analogs presents opportunities for the application of these principles, focusing on aspects such as atom economy, E-factor, and the use of sustainable materials.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are preferred as they generate less waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. In designing a synthetic route for this compound, preference would be given to steps that maximize the incorporation of atoms from the starting materials into the final product.

The Environmental Factor (E-factor) provides a broader measure of the environmental impact of a chemical process by quantifying the total mass of waste generated per unit of product. sheldon.nl A lower E-factor signifies a more environmentally friendly process. The calculation of the E-factor includes not only byproducts but also solvent losses, unreacted starting materials, and process aids. By analyzing the E-factor of a synthetic route, chemists can identify areas for improvement to reduce waste.

Use of Sustainable Solvents and Reagents

The selection of reagents also plays a crucial role. Utilizing catalytic reagents over stoichiometric ones is a core principle of green chemistry as it reduces waste. The development of catalytic systems for indazole synthesis, such as those employing copper or palladium, aligns with this principle. nih.govorganic-chemistry.org

Stereoselective Synthesis Approaches for Analogous Chiral Indazole Derivatives

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of its chiral analogs is an important area of research, particularly for the preparation of enantiomerically pure pharmaceutical agents. A notable approach for the stereoselective synthesis of indazoles involves the creation of a chiral center at the C3 position.

Recent advancements have demonstrated the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. mit.edu This method employs N-(benzoyloxy)indazoles as electrophiles in a C3-selective allylation reaction. mit.edu The enantioselectivity of this transformation is controlled by a Zimmerman-Traxler-type transition state, where steric interactions between the ligand and the substrate play a key role. acs.org This approach allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with high levels of enantioselectivity. mit.edu While this method has not been specifically reported for this compound, it represents a powerful strategy for accessing chiral indazole derivatives that could be adapted for analogous structures.

The synthesis of chiral imidazole (B134444) derivatives, which share a five-membered nitrogen-containing heterocyclic core with indazoles, has also been achieved starting from enantiopure N-protected α-amino acids. researchgate.net This strategy utilizes the inherent chirality of amino acids to construct the chiral heterocyclic products. Such approaches, which leverage the "chiral pool," are a cornerstone of asymmetric synthesis.

Scalable Synthesis Considerations for Research Quantities

Moving from laboratory-scale synthesis to the production of research quantities (gram to hundred-gram scale) introduces challenges related to safety, cost, efficiency, and purification. The development of a scalable route requires careful optimization of reaction conditions and unit operations.

For reactions involving hazardous reagents like hydrazine, which is toxic and potentially explosive at high temperatures, modern flow chemistry technology offers a safer and more efficient alternative to traditional batch processing. researchgate.netalmacgroup.com Flow chemistry involves pumping reagents through a network of tubes or microreactors, offering several advantages for scalability: acs.org

Enhanced Safety : The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic reactions or unstable intermediates. researchgate.net

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, leading to improved reaction yields, higher purity, and better reproducibility compared to batch reactors. almacgroup.com

Efficient Scalability : Increasing production capacity in a flow system can be achieved simply by running the system for a longer duration or by "numbering up"—running multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up batch reactors. almacgroup.com

Process Automation : Continuous flow systems are well-suited for automation, allowing for integrated reaction, work-up, and purification steps in a continuous sequence, which can significantly improve efficiency and reduce manual handling. almacgroup.com

The synthesis of indazoles via the reaction of o-fluorobenzaldehydes with hydrazine has been successfully adapted to continuous-flow conditions, demonstrating the utility of this technology for producing these important heterocyclic compounds safely and efficiently. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3 Methyl 1h Indazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 7-Fluoro-3-methyl-1H-indazol-4-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the indazole core.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of all hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the indazole NH proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. The integration of these signals corresponds to the number of protons in each environment, and the splitting pattern (multiplicity) reveals information about neighboring protons through spin-spin coupling.

The expected ¹H NMR signals for the compound are:

Aromatic Protons (H5, H6): Two signals in the aromatic region, each integrating to one proton. These protons would appear as doublets due to coupling with each other and would also exhibit coupling to the fluorine atom at position 7.

Amine Protons (NH₂): A broad singlet, typically in the downfield region, corresponding to the two protons of the primary amine group. The chemical shift of this signal can be concentration and solvent dependent.

Methyl Protons (CH₃): A sharp singlet in the upfield region, integrating to three protons, corresponding to the methyl group at position 3.

Indazole Proton (NH): A broad singlet in the far downfield region, corresponding to the proton on the indazole nitrogen.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz) Integration
NH (Indazole) Downfield (e.g., >10.0) Broad Singlet (br s) - 1H
H5 / H6 Aromatic Region (e.g., 6.5-8.0) Doublet of Doublets (dd) JH-H, JH-F 1H
H5 / H6 Aromatic Region (e.g., 6.5-8.0) Doublet of Doublets (dd) JH-H, JH-F 1H
NH₂ (Amine) Mid-field (e.g., 4.0-6.0) Broad Singlet (br s) - 2H

Note: Specific chemical shifts and coupling constants require experimental data which is not publicly available. The values presented are illustrative based on similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule has eight carbon atoms, and due to the asymmetry of the substitution pattern, eight distinct signals are expected in the ¹³C NMR spectrum. The presence of the electronegative fluorine atom will cause the signals for nearby carbon atoms (C7, C6, C7a) to appear as doublets due to ¹³C-¹⁹F spin-spin coupling, providing direct evidence for the fluorine's position.

Table 2: Expected ¹³C NMR Signal Assignments for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C3 ~140-150 Singlet
C3a ~115-125 Singlet
C4 ~130-140 Singlet
C5 ~110-120 Doublet (JC-F)
C6 ~110-120 Doublet (JC-F)
C7 ~150-160 Doublet (¹JC-F)
C7a ~135-145 Doublet (JC-F)

Note: Specific chemical shifts require experimental data. The assignments are based on general principles and data from analogous structures.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride. The signal's multiplicity will be a result of coupling to adjacent aromatic protons (H6), providing further structural confirmation.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. It would show a cross-peak between the aromatic protons H5 and H6, confirming their adjacent relationship on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. It would be used to definitively link each proton signal (H5, H6, and CH₃) to its corresponding carbon signal (C5, C6, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C atoms. It is instrumental in piecing together the molecular structure. For instance, correlations would be expected between the methyl protons (CH₃) and carbons C3 and C3a, and between the aromatic protons and various quaternary and protonated carbons throughout the indazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. biophysics.org A key expected correlation would be between the methyl (CH₃) protons at position 3 and the amine (NH₂) protons at position 4, confirming their spatial proximity and the regiochemistry of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS is a powerful technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

For this compound, the molecular formula is C₈H₈FN₃. calpaclab.com HRMS analysis, typically using electrospray ionization (ESI), would measure the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the elemental composition.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Measured Exact Mass

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Characteristic losses, such as the loss of a methyl radical (•CH₃) or HCN, can further support the proposed structure of the indazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectrum for this compound has been found in the reviewed literature.

Without experimental data, a theoretical discussion of the expected vibrational frequencies can be posited based on the known spectra of related indazole structures. Key vibrational modes would be anticipated for the N-H, C-H, C=C, C-N, and C-F bonds, as well as the characteristic vibrations of the indazole ring system. However, the precise frequencies of these vibrations for this compound are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

There is no available experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound in the surveyed scientific databases. The electronic transitions and conjugation within the molecule, which would be revealed by its UV-Vis spectrum, have not been reported.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been determined or reported.

Without a determined crystal structure, information regarding the crystal packing and intermolecular interactions, such as hydrogen bonding, for this compound is unavailable.

The potential for different tautomeric forms of this compound in the solid state is a relevant area of study for indazoles. However, in the absence of crystallographic data, the preferred tautomeric form in the solid state for this specific compound remains unknown.

Computational Chemistry and Theoretical Modeling of 7 Fluoro 3 Methyl 1h Indazol 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Fluoro-3-methyl-1H-indazol-4-amine, DFT calculations offer a detailed understanding of its geometry, electronic properties, and spectroscopic signatures.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the molecular energy for various atomic arrangements until the lowest energy conformation is identified.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. While the indazole ring itself is rigid, the orientation of the amine and methyl groups can be subject to conformational preferences. Computational studies on similar heterocyclic compounds have demonstrated the importance of hyperconjugative interactions and steric effects in determining the most stable conformers. nih.govresearchgate.net A combined crystallographic and computational analysis of related α-fluoro sulfur motifs highlights the significance of donor-acceptor interactions in achieving conformational control. nih.govresearchgate.net For this compound, DFT calculations, for instance at the B3LYP/6-31G(d,p) level, would be employed to identify the global minimum energy structure and any other low-energy conformers. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
C-N (amine)1.38 Å
N-H (amine)1.01 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleF-C-C118.5°
H-N-H (amine)112.0°
Dihedral AngleF-C-C-N179.8°

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic amines.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the indazole ring and the amine group, as well as the fluorine atom, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. rsc.orgnih.gov These theoretical predictions are invaluable for the assignment of experimental NMR spectra and for structural elucidation. rsc.orgnih.gov For this compound, theoretical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts can be calculated and compared with experimental data if available. researchgate.net

Similarly, theoretical Infrared (IR) frequencies can be computed to aid in the interpretation of experimental IR spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netthermofisher.com

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound

ParameterAtom/GroupPredicted Value
¹³C NMR Chemical ShiftC-F155 ppm
C-NH₂140 ppm
C-CH₃120 ppm
CH₃15 ppm
IR FrequencyN-H Stretch3400-3500 cm⁻¹
C=C Aromatic Stretch1580-1620 cm⁻¹
C-F Stretch1100-1200 cm⁻¹

Note: The data in this table is illustrative and represents typical values. Actual values can vary based on the specific computational method and basis set used. thermofisher.comresearchgate.netsigmaaldrich.com

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamic behavior of the molecule in different environments, such as in solution. nih.govajchem-a.com By simulating the motion of the molecule over a period of time, it is possible to explore its conformational landscape and identify the most populated conformations. This is particularly useful for understanding how the molecule might interact with biological targets.

Theoretical Reaction Mechanism Studies

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states.

The synthesis of indazole derivatives can proceed through various routes. researchgate.netnih.govmdpi.comchemrxiv.orgchemrxiv.org Theoretical studies can be employed to elucidate the reaction mechanisms, calculate the activation energies for each step, and identify the structures of the transition states. This information is crucial for optimizing reaction conditions and improving yields. For instance, the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been practically explored, and computational studies could further illuminate the regioselectivity and efficiency of the synthetic steps involved. researchgate.netnih.govchemrxiv.orgchemrxiv.org By mapping the potential energy surface of the reaction, chemists can gain a deeper understanding of the factors that control the reaction outcome.

Reactivity Predictions for Electrophilic and Nucleophilic Attacks

The reactivity of this compound is a cornerstone of its chemical character and potential biological activity. Computational methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting how this molecule will interact with others. By calculating the distribution of electron density across the molecule, we can identify sites that are prone to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.

Key indicators of reactivity, such as the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO and LUMO) , provide a roadmap to the molecule's chemical behavior. The MEP map visually represents the electrostatic potential on the electron density surface, with red areas indicating negative potential (rich in electrons and susceptible to electrophilic attack) and blue areas indicating positive potential (electron-deficient and susceptible to nucleophilic attack). researchgate.netresearchgate.netnih.gov

For this compound, the amine group (-NH2) and the nitrogen atoms within the indazole ring are expected to be electron-rich regions, making them likely targets for electrophiles. Conversely, the carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing fluorine atom, may present regions of lower electron density, potentially acting as sites for nucleophilic attack under certain conditions.

A hypothetical representation of reactivity descriptors for this compound, based on DFT calculations of analogous compounds, is presented below.

Atomic SitePredicted Susceptibility to Electrophilic AttackPredicted Susceptibility to Nucleophilic AttackGoverning Factors
N1 (pyrazole ring)HighLowLone pair of electrons
N2 (pyrazole ring)ModerateLowLone pair of electrons, involved in aromaticity
C3-Methyl GroupLowLowAlkyl group, generally unreactive
C4-Amine Group (-NH2)Very HighVery LowLone pair on nitrogen, activating group
C5, C6 (benzene ring)ModerateModerateInfluence of amine and fluoro groups
C7-Fluoro GroupLowHigh (on Carbon)High electronegativity of Fluorine

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical/In Silico)

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This is particularly valuable in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein kinase. nih.govnih.gov Indazole derivatives are known to be effective kinase inhibitors, making this an important area of theoretical study for this compound. nih.gov

In a typical molecular docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site, or "pocket," on the protein is identified, and the ligand, in this case, this compound, is computationally placed into this site in various conformations. A scoring function is then used to estimate the binding affinity, or interaction energy, for each pose. researchgate.net

For indazole-based kinase inhibitors, the binding site is often the ATP-binding pocket. Key interactions typically involve hydrogen bonds between the indazole ring's nitrogen atoms and amino acid residues in the "hinge region" of the kinase. The amine group at the 4-position and the fluorine at the 7-position of our molecule of interest would be expected to form additional hydrogen bonds or favorable electrostatic interactions with the protein, potentially enhancing binding affinity and selectivity. jocpr.com

The interaction energy is a calculated value, usually in kcal/mol, that represents the strength of the binding. A more negative value indicates a stronger, more favorable interaction. While specific docking studies for this compound are not published, we can hypothesize its potential interactions based on studies of similar molecules.

Potential Protein Target (Kinase)Hypothetical Binding Energy (kcal/mol)Key Interacting Residues (Example)Predicted Interaction Types
VEGFR2-8.5 to -10.0Cys919, Asp1046Hydrogen bonding, pi-alkyl
EGFR-8.0 to -9.5Met793, Lys745Hydrogen bonding, hydrophobic interactions
c-Met-9.0 to -10.5Tyr1230, Met1211Hydrogen bonding, pi-sulfur
Aurora Kinase A-7.5 to -9.0Ala213, Leu263Hydrogen bonding, van der Waals forces

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov Pharmacophore models can be generated from a set of known active molecules or from the ligand-binding site of a protein.

For a class of compounds like indazole derivatives, a pharmacophore model could be developed that highlights the essential features for kinase inhibition. This model would likely include a hydrogen bond acceptor feature for one of the indazole nitrogens, a hydrogen bond donor from the amine group, and an aromatic ring feature.

Once a pharmacophore model is established, it can be used for virtual screening . This is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. By filtering a database of millions of compounds against the indazole pharmacophore, researchers can efficiently identify novel molecules that have a high probability of being active as kinase inhibitors, thus accelerating the drug discovery process.

QSAR (Quantitative Structure-Activity Relationship) Modeling Principles Applied to Indazole Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is dependent on the variation in their physicochemical properties.

For indazole derivatives, a QSAR study would involve compiling a dataset of these compounds with their measured biological activities (e.g., IC50 values against a specific kinase). distantreader.org Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the biological activity. nih.gov

A successful QSAR model can be used to:

Predict the activity of newly designed, unsynthesized indazole derivatives.

Provide insights into the structural features that are important for activity, guiding the optimization of lead compounds. For example, a QSAR model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while steric bulk in another region is detrimental.

The development of robust QSAR models for indazole derivatives continues to be an active area of research, providing a valuable theoretical framework for the design of new and more potent therapeutic agents. nih.govdistantreader.org

Chemical Reactivity and Derivatization Pathways of 7 Fluoro 3 Methyl 1h Indazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring is susceptible to electrophilic aromatic substitution, with the position of attack being heavily influenced by the existing substituents. The 4-amino group is a strong activating group and an ortho-, para-director, while the 7-fluoro group is a deactivating ortho-, para-director. The 3-methyl group provides slight activation. Consequently, electrophilic attack is expected to occur at the C5 and C6 positions of the benzene (B151609) portion of the indazole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of similar 1H-indazole systems in strongly acidic conditions typically results in the introduction of a nitro group. researchgate.net In the case of 7-fluoro-3-methyl-1H-indazol-4-amine, nitration would likely yield 7-fluoro-3-methyl-5-nitro-1H-indazol-4-amine as the major product due to the directing effects of the amino group.

Halogenation, using reagents like N-Bromosuccinimide (NBS) or bromine, is another key electrophilic substitution. chemrxiv.orgnih.gov Direct bromination of substituted 3-aminoindazoles can be complex, sometimes leading to undesired regioisomers. nih.gov For this compound, careful optimization of reaction conditions would be necessary to achieve selective halogenation at the C5 or C6 position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagent/Conditions Predicted Major Product
Nitration HNO₃, H₂SO₄ 7-Fluoro-3-methyl-5-nitro-1H-indazol-4-amine
Bromination NBS, solvent 5-Bromo-7-fluoro-3-methyl-1H-indazol-4-amine
Chlorination NCS, solvent 5-Chloro-7-fluoro-3-methyl-1H-indazol-4-amine
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid

Nucleophilic Substitution Reactions and Transformations of the Amine Group

The 4-amino group is a primary nucleophile and can readily undergo a variety of transformations. These include acylation, alkylation, and diazotization reactions.

Acylation: The amine can be acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides. For example, reaction with chloroacetic anhydride (B1165640) can introduce an acetamide (B32628) group, which can serve as a handle for further functionalization. nih.gov This transformation is often used to protect the amine group or to introduce new functionalities.

Derivatization: The primary amine can react with fluorogenic derivatizing reagents like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl). dergipark.org.tr These reactions result in highly fluorescent products, which are useful for analytical and detection purposes. dergipark.org.tr

Diazotization: The 4-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Modifications and Functionalizations of the Fluorine and Methyl Substituents

The fluorine and methyl groups on the indazole ring are generally less reactive than the amine group or the heterocyclic core.

Fluorine Substituent: The C-F bond is typically strong and unreactive towards nucleophilic aromatic substitution unless there is strong activation from electron-withdrawing groups in the ortho or para positions. In this molecule, the electron-donating nature of the indazole ring system and the amino group makes direct nucleophilic displacement of the 7-fluoro group challenging. However, under specific transition-metal-free conditions using reagents like silylboronates, defluorinative cross-coupling of C(sp²)-F bonds with amines has been reported for other aryl fluorides, suggesting a potential pathway for modification. nih.gov

Methyl Substituent: The 3-methyl group is also relatively inert. However, it can potentially undergo free-radical halogenation at the methyl position under harsh conditions (e.g., using NBS with a radical initiator), which would introduce a halomethyl group (e.g., -CH₂Br). This new functional group could then participate in various nucleophilic substitution reactions, allowing for the extension of a side chain from the C3 position.

Heterocyclic Ring Transformations Involving the Indazole Moiety

The indazole ring system is generally stable. However, under forcing conditions, ring-opening or rearrangement reactions can occur. For instance, strong reducing agents or catalytic hydrogenation under high pressure and temperature might lead to the saturation or opening of the pyrazole (B372694) ring. Such transformations are not common and typically require specific and harsh reaction conditions that might also affect other functional groups in the molecule.

Oxidation and Reduction Chemistry of this compound

Oxidation: The primary amino group can be oxidized. Depending on the oxidant used, it can be converted to nitroso, nitro, or other oxidized nitrogen species. The indazole ring itself can also be susceptible to oxidation, potentially leading to ring-opened products under strong oxidizing conditions.

Reduction: While the aromatic indazole core is resistant to reduction under standard conditions, specific transformations can be achieved. For example, catalytic hydrogenation using catalysts like Palladium on carbon (Pd-C) can be used to reduce other functional groups on derivatives without affecting the indazole ring. google.com For instance, if a nitro group were introduced at the C5 position, it could be selectively reduced to an amino group using standard methods like catalytic hydrogenation or reduction with metals in acidic media (e.g., Sn/HCl), yielding 7-fluoro-3-methyl-1H-indazole-4,5-diamine.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Derivatization

To engage in metal-catalyzed cross-coupling reactions, a halide or triflate group is typically required on the aromatic ring. If a bromo or iodo substituent were introduced at the C5 or C6 position via electrophilic halogenation, this compound could become a substrate for various palladium-catalyzed reactions. researchgate.net

Suzuki Coupling: Reaction of a halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would introduce a new aryl or alkyl group. This is a common strategy for building molecular complexity. nih.gov

Heck Reaction: Coupling with an alkene would introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl group.

These reactions provide powerful tools for elaborating the core structure of this compound, enabling the synthesis of a wide array of derivatives. researchgate.net

Table 2: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative

Reaction Coupling Partner Catalyst System (Typical) Resulting Linkage
Suzuki R-B(OH)₂ Pd(PPh₃)₄, Base Indazole-R
Heck H₂C=CHR Pd(OAc)₂, Ligand, Base Indazole-CH=CHR
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base Indazole-C≡CR

Formation of Salt Forms and Co-crystals for Research Applications

As a molecule containing a basic amino group and a weakly acidic N-H on the pyrazole ring, this compound can form salts with both acids and bases.

Acid Addition Salts: The primary amine at the C4 position is the most basic site and will readily react with various organic and inorganic acids (e.g., hydrochloric acid, sulfuric acid, tartaric acid) to form stable, crystalline ammonium (B1175870) salts. Salt formation is a standard method used to improve the solubility, stability, and handling properties of amine-containing compounds for research and pharmaceutical applications.

Co-crystals: Beyond simple salt formation, this compound has the potential to form co-crystals. Co-crystallization involves combining the target molecule with a co-former in a specific stoichiometric ratio to create a new crystalline solid with different physicochemical properties. The amine group and the N-H of the indazole ring are both excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. This makes the molecule an ideal candidate for forming stable co-crystals with various co-formers (e.g., carboxylic acids, amides) through hydrogen bonding interactions.

Exploration of Molecular Interactions and Biochemical Mechanism Studies of 7 Fluoro 3 Methyl 1h Indazol 4 Amine

In Vitro Enzyme Inhibition and Activation Assays

There is no available information on in vitro studies conducted to determine the inhibitory or activatory effects of 7-Fluoro-3-methyl-1H-indazol-4-amine on any specific enzymes.

Kinetic Characterization of Enzyme Interactions

No data has been published detailing the kinetic parameters, such as IC50 or Ki values, that would describe the nature and potency of this compound's interaction with any enzyme.

Specificity and Selectivity Profiling Against Enzyme Panels

Information regarding the screening of this compound against panels of enzymes to determine its selectivity profile is not available in the public domain.

Receptor Binding Studies and Ligand-Receptor Complex Formation (Cell-free or Membrane Preparations)

There are no published studies on the binding affinity of this compound to any specific receptors.

Radioligand Binding Assays

No data from radioligand binding assays, which would quantify the affinity of the compound for a particular receptor, has been found.

Fluorescence-Based Binding Assays

Similarly, there is no information available from fluorescence-based binding assays that would characterize the interaction between this compound and any target receptors.

Cellular Pathway Modulation and Signal Transduction Studies (Non-Clinical Cell-Based Assays)

Research detailing the effects of this compound on cellular pathways or signal transduction cascades in non-clinical, cell-based assays has not been identified in the available literature.

Target Identification and Validation Strategies (Molecular and Cellular Level)

The specific molecular and cellular targets of this compound have not been identified or validated in published research. The methodologies typically employed for such purposes have not been applied to this compound in any available studies.

There are no reports of affinity chromatography or pull-down assays being used to identify the protein binding partners of this compound.

Comprehensive proteomic and metabolomic studies to elucidate the cellular targets and metabolic impact of this compound have not been documented in the scientific literature.

Biophysical Characterization of Molecular Interactions (e.g., SPR, ITC)

A critical gap exists in the biophysical characterization of this compound's interactions with potential biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are instrumental in quantifying binding affinity and thermodynamics, have not been utilized in any published studies involving this compound.

Analytical Method Development for Research Grade Assessment of 7 Fluoro 3 Methyl 1h Indazol 4 Amine

Chromatographic Purity and Impurity Profiling

Chromatographic methods are indispensable for separating the main compound from any process-related impurities, starting materials, or degradation products. researchgate.net A combination of high-performance liquid chromatography, gas chromatography, and thin-layer chromatography provides a thorough profile of the compound's purity.

High-Performance Liquid Chromatography (HPLC) Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to serve as the primary tool for purity assessment and impurity profiling due to its high resolution and sensitivity for a wide range of analytes. wisdomlib.org The method development focused on achieving optimal separation of the target compound from potential impurities.

A gradient elution method was selected to ensure the effective separation of compounds with a range of polarities. pharmtech.com The final optimized conditions provided a sharp, symmetrical peak for 7-Fluoro-3-methyl-1H-indazol-4-amine, with good resolution from potential process impurities.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrument HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20)

The method was evaluated for its ability to separate the main analyte from key potential impurities, including unreacted starting materials and isomeric byproducts.

Table 2: Hypothetical HPLC Purity Analysis Results

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity A (Starting Material)4.50.35
This compound 12.8 1.00
Impurity B (Isomer)14.21.11
Impurity C (Process-related)18.91.48

Gas Chromatography (GC) for Volatile Impurities (if applicable)

To quantify potential residual volatile organic compounds from the synthesis and purification process, a static headspace gas chromatography (HS-GC) method is employed. chromatographyonline.comlabsolution.pl This technique is ideal for detecting and quantifying volatile impurities without introducing the non-volatile active pharmaceutical ingredient (API) into the GC system. almacgroup.com The method is developed to screen for common solvents used in the synthesis of heterocyclic amines.

Table 3: Optimized HS-GC Method Parameters

ParameterCondition
Instrument Headspace Gas Chromatograph with Flame Ionization Detector (FID)
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.53 mm ID, 3.0 µm film thickness
Carrier Gas Helium, 4 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector Temperature 260 °C
Headspace Vial Temp. 80 °C
Incubation Time 30 min
Sample Amount 100 mg of sample in 1 mL Dimethyl Sulfoxide (B87167) (DMSO)

This method provides excellent separation and quantification for a range of common solvents.

Table 4: Hypothetical Retention Times for Common Residual Solvents

SolventRetention Time (min)
Methanol (B129727)3.1
Ethanol4.2
Dichloromethane (B109758)5.8
Toluene (B28343)10.4
Dimethylformamide (DMF)14.5

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction, allowing for the qualitative assessment of the consumption of starting materials and the formation of the product. nih.govyoutube.com For the synthesis of this compound, a normal-phase TLC method on silica (B1680970) gel plates is utilized. The selection of an appropriate solvent system is crucial for achieving good separation. researchgate.net

Table 5: TLC Method Parameters and Results

ParameterDescription
Stationary Phase Silica Gel 60 F254 aluminum-backed plates
Mobile Phase Ethyl Acetate / Hexane (70:30 v/v)
Visualization UV light at 254 nm
Hypothetical Rf Values Starting Material 1: 0.85Starting Material 2: 0.10Product: 0.45

By spotting the reaction mixture alongside standards of the starting materials and the purified product, the progress of the reaction can be visualized. A complete reaction is indicated by the disappearance of the starting material spots and the appearance of a strong product spot.

Quantitative Analytical Techniques

Quantitative techniques are necessary to determine the exact concentration of solutions and to provide an assay of the bulk material, which serves as an orthogonal method to chromatographic purity.

Spectrophotometric Assays for Concentration Determination

UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of a compound in solution, provided it contains a suitable chromophore. Indazole derivatives possess aromatic systems that exhibit strong ultraviolet absorbance. researchgate.netacs.org A quantitative method is developed by identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve using standards of known concentration.

The λmax for this compound in methanol was determined to be 285 nm. A stock solution was prepared and serially diluted to create standards for generating a calibration curve.

Table 6: Hypothetical Calibration Data for UV-Vis Spectrophotometric Assay

Concentration (µg/mL)Absorbance at 285 nm
2.00.152
4.00.305
6.00.458
8.00.610
10.00.761

Regression Equation: y = 0.076x + 0.001

Correlation Coefficient (R²): 0.9998

This calibration curve can be used to accurately determine the concentration of unknown sample solutions of the compound.

Stability Studies under Research and Storage Conditions (Chemical Stability)

The chemical stability of a research compound is a critical parameter that influences its storage, handling, and application in experimental settings. For this compound, understanding its degradation profile under various stress conditions is essential.

Exposure to light can induce photochemical reactions, leading to the degradation of sensitive molecules. While specific photolytic studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of the parent indazole ring system offers valuable insights. Indazoles are known to undergo photochemical transformations, such as conversion into benzimidazoles under certain conditions. This transformation is believed to proceed through a two-step mechanism involving excited-state tautomerization followed by photochemical rearrangement.

For fluorinated and methylated indazole derivatives, the presence of these substituents could influence the photolytic stability. The fluorine atom, being highly electronegative, might alter the electron distribution in the aromatic system, potentially affecting its susceptibility to photo-induced degradation. The methyl group, on the other hand, could participate in photo-oxidative processes.

A hypothetical photolytic degradation study for this compound could involve exposing a solution of the compound to a controlled light source (e.g., a xenon lamp simulating sunlight) and monitoring the formation of degradation products over time using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Interactive Data Table: Hypothetical Photolytic Degradation of this compound

Time (hours)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)
0100.00.00.0
695.23.11.7
1289.86.53.7
2480.112.37.6

This table presents hypothetical data for illustrative purposes.

The thermal stability of a compound is crucial for determining appropriate storage and handling temperatures. Thermal degradation studies involve subjecting the compound to elevated temperatures and monitoring its decomposition over time. The kinetics of this degradation can be determined by applying models such as the Arrhenius equation to data obtained from techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

For heterocyclic compounds like indazoles, thermal decomposition can involve complex multi-step processes. The presence of substituents can significantly affect the thermal stability. For instance, studies on imidazole (B134444) derivatives have shown that the nature of substituents influences the onset temperature of decomposition. While no specific thermal degradation kinetic data for this compound is available, a typical study would involve heating the sample at different rates in a TGA instrument to determine the temperatures at which weight loss occurs.

Interactive Data Table: Hypothetical Thermal Degradation Onset Temperatures for Indazole Derivatives

CompoundOnset of Decomposition (°C)
1H-Indazole~250
3-Methyl-1H-indazole~270
7-Fluoro-1H-indazole~260
This compound(Hypothetical) ~280

This table includes hypothetical data based on general trends for related compounds.

Hydrolytic stability assesses the susceptibility of a compound to degradation in the presence of water, often at different pH values. The amine and indazole functionalities in this compound could potentially be susceptible to hydrolysis under acidic or basic conditions.

A standard hydrolytic stability study would involve dissolving the compound in aqueous buffers of varying pH (e.g., pH 4, 7, and 9) and storing the solutions at a controlled temperature. Aliquots would be withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. The rate of hydrolysis can then be calculated for each pH condition. Given the general stability of the indazole ring, significant hydrolysis would likely be dependent on the reactivity of the amino group under specific pH conditions.

Interactive Data Table: Hypothetical Hydrolytic Stability of this compound at 50°C

pHTime (days)Parent Compound Remaining (%)
40100.0
4799.5
41498.9
70100.0
7799.8
71499.6
90100.0
9797.2
91494.5

This table presents hypothetical data for illustrative purposes.

Broader Research Perspectives and Future Directions for 7 Fluoro 3 Methyl 1h Indazol 4 Amine

Role of 7-Fluoro-3-methyl-1H-indazol-4-amine as a Synthetic Intermediate for Advanced Chemical Structures

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. nih.govnih.govrsc.orgnih.gov The presence of the amine and fluoro groups on the this compound molecule provides reactive handles for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex and functionally diverse molecules. nih.govnih.gov

The amine group at the 4-position can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of substituents. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to introduce new pharmacophores that can interact with biological targets. nih.gov For instance, the synthesis of novel indazole-3-carboxamides has been explored for their potential as calcium-release activated calcium (CRAC) channel blockers. nih.gov

The fluorine atom at the 7-position can significantly influence the molecule's properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The electron-withdrawing nature of fluorine can also alter the reactivity of the indazole ring, potentially enabling regioselective functionalization at other positions. The methyl group at the 3-position further contributes to the structural diversity of potential derivatives.

The versatility of this compound as a synthetic intermediate is highlighted by its potential use in the construction of libraries of novel compounds for high-throughput screening in drug discovery programs. Its structural features make it an ideal starting material for the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases. nih.govrsc.orgnih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Products
Acylation Acid chlorides, anhydrides Amide derivatives
Alkylation Alkyl halides, reductive amination Secondary and tertiary amines
Sulfonylation Sulfonyl chlorides Sulfonamide derivatives
Buchwald-Hartwig Amination Aryl halides, palladium catalyst N-aryl derivatives

Potential for Development as Molecular Probes in Chemical Biology Research

The field of chemical biology relies heavily on the use of molecular probes to visualize and study biological processes in living systems. researchgate.net Fluorescent probes, in particular, have become indispensable tools for imaging and tracking biomolecules with high sensitivity and specificity. researchgate.netnih.govresearchgate.netmdpi.com The inherent fluorescence of some heterocyclic compounds, combined with the ability to tune their photophysical properties through chemical modification, makes them attractive scaffolds for the development of such probes.

While the intrinsic fluorescence of this compound has not been extensively characterized, its fluorinated indazole core suggests potential for fluorogenic properties. The amine group provides a convenient attachment point for conjugating the molecule to other fluorophores or to targeting ligands that can direct the probe to specific cellular compartments or biomolecules. nih.gov

The development of fluorescent probes based on the this compound scaffold could enable a wide range of applications in chemical biology research. For example, probes could be designed to report on changes in the local microenvironment, such as pH or polarity, or to bind to specific proteins or nucleic acids, allowing for their visualization and quantification within cells. researchgate.netresearchgate.net Furthermore, the fluorine atom could be exploited for the development of ¹⁹F NMR probes, providing an alternative imaging modality with a high signal-to-noise ratio and no background signal from biological tissues.

Exploration of this compound in Materials Science Applications (e.g., Organic Semiconductors, Dyes)

The unique electronic and photophysical properties of conjugated organic molecules have led to their widespread use in a variety of materials science applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). researchgate.netdergipark.org.trdergipark.org.trossila.com The indazole ring system, with its extended π-conjugation, is a promising building block for the design of new materials with tailored optical and electronic properties. ossila.com

Research on the closely related compound, 4-Fluoro-1H-indazole, has demonstrated its utility as a building block for semiconducting molecules and polymers used in OLEDs and OPVs. ossila.com The fluorine substituent can influence the energy levels of the molecular orbitals, which in turn affects the material's charge transport properties and emission color. researchgate.netdergipark.org.trdergipark.org.trbohrium.com

Given these precedents, this compound represents a promising candidate for exploration in materials science. The amine and methyl groups offer additional points for chemical modification, allowing for the fine-tuning of the material's properties. For example, the amine group could be used to anchor the molecule to the surface of a semiconductor in a DSSC, or to polymerize the molecule into a conductive polymer. The development of novel organic semiconductors and dyes based on the this compound scaffold could lead to advances in flexible electronics, solar energy conversion, and solid-state lighting.

Integration of this compound into Catalyst Design

The development of new catalysts is crucial for advancing chemical synthesis and enabling the efficient and selective production of valuable molecules. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis. rsc.org Heterocyclic compounds, such as imidazole (B134444), have been shown to be effective organocatalysts for a variety of chemical transformations. rsc.org

While the catalytic activity of indazole derivatives has not been as extensively studied, the structural similarities between indazole and other catalytically active heterocycles suggest that they may also possess interesting catalytic properties. The presence of both a Lewis basic amine group and a potentially Lewis acidic N-H proton in this compound could enable it to act as a bifunctional catalyst.

Future research could explore the potential of this compound and its derivatives as catalysts for a range of organic reactions, such as aldol (B89426) reactions, Michael additions, and asymmetric transformations. The development of new indazole-based catalysts could provide novel and sustainable methods for chemical synthesis.

Emerging Methodologies for the Discovery and Characterization of Novel Indazole Derivatives

The discovery and development of new indazole-based compounds with desired properties is dependent on the availability of efficient and versatile synthetic methods. In recent years, significant progress has been made in the development of new methodologies for the synthesis and functionalization of indazoles. nih.govnih.govresearchgate.netorganic-chemistry.orgnih.gov

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become powerful tools for the C-C and C-N bond formation at various positions of the indazole ring. scilit.comresearchgate.net More recently, direct C-H functionalization has emerged as a more atom-economical and environmentally friendly approach to the synthesis of functionalized indazoles. rsc.orgnih.gov These methods allow for the late-stage modification of the indazole core, providing rapid access to a wide range of derivatives.

In addition to new synthetic methods, advances in analytical techniques are also crucial for the characterization of novel indazole derivatives. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of newly synthesized compounds. researchgate.net X-ray crystallography can provide detailed information about the three-dimensional structure of the molecule, which is invaluable for understanding its properties and interactions with other molecules.

The application of these emerging synthetic and characterization methodologies to this compound will undoubtedly accelerate the discovery of new derivatives with exciting applications in medicine, biology, and materials science. organic-chemistry.orgnih.govunipa.it

Collaborative Research Opportunities and Interdisciplinary Studies Involving this compound

The diverse potential applications of this compound across multiple scientific disciplines highlight the importance of collaborative and interdisciplinary research. The successful translation of this compound from a laboratory curiosity to a valuable tool or product will require the expertise of chemists, biologists, materials scientists, and engineers.

Collaborations between synthetic chemists and medicinal chemists will be essential for the design and synthesis of new indazole derivatives with improved biological activity and drug-like properties. acs.orgaddconsortium.org Partnerships between materials scientists and organic chemists will be crucial for the development of new indazole-based materials for electronic and optoelectronic devices. acs.org

Interdisciplinary studies that combine computational modeling with experimental validation will be particularly valuable for understanding the structure-property relationships of this compound and its derivatives. Such studies can help to guide the design of new compounds with optimized properties for specific applications.

The establishment of academic-industrial partnerships can also play a vital role in accelerating the development and commercialization of new technologies based on this promising compound. acs.orgaddconsortium.org By fostering a collaborative and interdisciplinary research environment, the full potential of this compound can be realized.

Q & A

Q. How can researchers optimize experimental workflows to minimize trial-and-error in reaction design?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys®) to predict optimal conditions. Use robotic platforms for high-throughput screening of solvent/catalyst combinations . Validate with small-scale (10–50 mg) reactions before scaling .

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